5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol 5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 73216-27-0
VCID: VC4341821
InChI: InChI=1S/C17H16ClN3O2S/c1-2-22-14-9-5-13(6-10-14)21-16(19-20-17(21)24)11-23-15-7-3-12(18)4-8-15/h3-10H,2,11H2,1H3,(H,20,24)
SMILES: CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClN3O2S
Molecular Weight: 361.84

5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 73216-27-0

Cat. No.: VC4341821

Molecular Formula: C17H16ClN3O2S

Molecular Weight: 361.84

* For research use only. Not for human or veterinary use.

5-(4-chlorophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol - 73216-27-0

Specification

CAS No. 73216-27-0
Molecular Formula C17H16ClN3O2S
Molecular Weight 361.84
IUPAC Name 3-[(4-chlorophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H16ClN3O2S/c1-2-22-14-9-5-13(6-10-14)21-16(19-20-17(21)24)11-23-15-7-3-12(18)4-8-15/h3-10H,2,11H2,1H3,(H,20,24)
Standard InChI Key DCEVOGDKJPIIDN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₇H₁₆ClN₃O₂S, with a molecular weight of 361.84 g/mol. Its IUPAC name, 3-[(4-chlorophenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione, reflects the positions of its substituents (Figure 1). Key structural elements include:

  • A 1,2,4-triazole ring functionalized at the 3-position with a thiol (-SH) group.

  • A 4-chlorophenoxymethyl moiety at the 5-position.

  • A 4-ethoxyphenyl group at the 4-position.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₆ClN₃O₂S
Molecular Weight361.84 g/mol
CAS Number73216-27-0
SMILESCCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
SolubilityNot experimentally reported
StabilityLikely stable under inert conditions

Synthesis and Reactivity

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions or functional group transformations. For this compound, a common approach includes:

  • Formation of the triazole core: Condensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions .

  • Introduction of substituents: Nucleophilic substitution or coupling reactions to attach the chlorophenoxymethyl and ethoxyphenyl groups .

Table 2: Representative Synthetic Pathways

StepReaction TypeReagents/ConditionsYieldSource
1Cyclization of thiosemicarbazideHCl, reflux, ethanol60–70%
2Alkylation of triazole4-Chlorophenoxymethyl chloride, K₂CO₃, DMF45–55%
3Etherification4-Ethoxyphenylboronic acid, Pd catalyst50–60%

The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the chlorophenoxy moiety may contribute to electronic effects influencing receptor binding .

CompoundTarget MicroorganismMIC/EC₅₀Reference
5-(4-Chlorophenoxymethyl)-4-(4-ethoxyphenyl)-triazoleIn silico predictionNot tested
5-(4-Fluorophenyl)-analogS. aureus0.75 μg/mL
4-Amino-5-methyl-triazoleC. albicans8 μg/mL

Pharmaceutical Applications

As a pharmaceutical intermediate, this compound serves as a precursor for:

  • Antimicrobial agents: Functionalization at the thiol position generates disulfide prodrugs with improved bioavailability .

  • Kinase inhibitors: Triazoles modulate ATP-binding pockets in kinases, relevant in cancer therapy.

Drug Delivery Considerations

  • Lipophilicity: Calculated logP = 3.99 (similar to ciprofloxacin) suggests moderate tissue penetration .

  • Metabolic Stability: Ethoxy groups may slow oxidative metabolism compared to methoxy analogs .

Future Directions

  • Activity Profiling: Systematic evaluation against ESKAPE pathogens and fungal strains.

  • Structural Optimization: Introducing fluorinated or sulfonamide groups to enhance potency .

  • Mechanistic Studies: Elucidating interactions with DHFR or biofilm-associated proteins .

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